molecular formula C6H4Cl2N2O2S B6178576 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride CAS No. 2567498-41-1

5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride

Cat. No. B6178576
CAS RN: 2567498-41-1
M. Wt: 239.1
InChI Key:
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Description

5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride is a chemical compound with a complex structure . It is a derivative of thiazole-5-carboxylic acid . Thiazole-5-carboxylic acid derivatives have been found to be potent xanthine oxidase inhibitors .


Synthesis Analysis

The synthesis of thiazole-5-carboxylic acid derivatives, including 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride, involves a series of chemical reactions . The compounds are characterized using 1H and 13C NMR . The structure-activity relationship obtained from the biological results revealed that the di-substituted compounds as Ring B were more potent than that of mono-substituted derivatives .


Molecular Structure Analysis

The molecule contains a total of 16 bonds. There are 13 non-H bonds, 10 multiple bonds, 1 rotatable bond, 1 double bond, 9 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 Imidazole, and 1 Thiazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride are complex and require careful control of conditions . The compounds are tested against the xanthine oxidase enzyme by spectrophotometric assay .

Mechanism of Action

Thiazole-5-carboxylic acid derivatives, including 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride, have been found to inhibit xanthine oxidase, an enzyme involved in the metabolism of purines . This inhibition can result in broad-spectrum chemotherapeutic effects for conditions like gout, cancer, inflammation, and oxidative damage .

Future Directions

The future directions for research on 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride and related compounds could include further exploration of their potential as xanthine oxidase inhibitors . This could lead to the development of new treatments for conditions like gout, cancer, inflammation, and oxidative damage .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride involves the reaction of 2-aminothiazole with 2-chloroacetyl chloride to form 2-chloro-N-(2-thiazolyl)acetamide. This intermediate is then reacted with 1,2-dibromoethane to form 2-(2-bromoethyl)-N-(2-thiazolyl)acetamide. The bromine atoms are then substituted with a chlorine atom using sodium iodide and hydrochloric acid to form 2-(2-chloroethyl)-N-(2-thiazolyl)acetamide. This intermediate is then cyclized with potassium carbonate and 1,2-dichloroethane to form 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid, which is then converted to the hydrochloride salt using hydrochloric acid.", "Starting Materials": [ "2-aminothiazole", "2-chloroacetyl chloride", "1,2-dibromoethane", "sodium iodide", "potassium carbonate", "1,2-dichloroethane", "hydrochloric acid" ], "Reaction": [ "2-aminothiazole is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(2-thiazolyl)acetamide.", "2-chloro-N-(2-thiazolyl)acetamide is then reacted with 1,2-dibromoethane in the presence of a base such as potassium carbonate to form 2-(2-bromoethyl)-N-(2-thiazolyl)acetamide.", "The bromine atoms in 2-(2-bromoethyl)-N-(2-thiazolyl)acetamide are then substituted with a chlorine atom using sodium iodide and hydrochloric acid to form 2-(2-chloroethyl)-N-(2-thiazolyl)acetamide.", "2-(2-chloroethyl)-N-(2-thiazolyl)acetamide is then cyclized with potassium carbonate and 1,2-dichloroethane to form 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid.", "5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is then converted to the hydrochloride salt using hydrochloric acid." ] }

CAS RN

2567498-41-1

Product Name

5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride

Molecular Formula

C6H4Cl2N2O2S

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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